

Technical Support Center: BW 245C

Administration in Human Studies

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Compound of Interest

Compound Name: (8-*epi*)-BW 245C

Cat. No.: B10768189

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BW 245C. The information is based on findings from human studies to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is BW 245C and what is its primary mechanism of action?

A1: BW 245C is a hydantoin prostaglandin analogue.^[1] It is a selective agonist for the Prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor.^[2] Its mechanism of action involves activating this receptor, which can lead to various physiological responses, including effects on platelet aggregation and vasodilation.^{[2][3]}

Q2: What are the known side effects of BW 245C administration in humans?

A2: Human studies have reported several side effects associated with oral administration of BW 245C. These include headache, facial flushing, nasal stuffiness, and abdominal discomfort.^[1] Cardiovascular effects such as an increased heart rate and a shorter pre-ejection period have also been observed.^[1]

Q3: Has BW 245C been shown to affect platelet aggregation in humans?

A3: In a study involving repeated oral doses, BW 245C did not significantly inhibit platelet aggregation in response to ADP.[1] However, another study with intravenous administration noted reduced ex vivo platelet aggregation.[3] The clinical significance of this effect requires further investigation.

Q4: What is the recommended solvent for preparing BW 245C for experimental use?

A4: BW 245C is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 50 mg/ml. For biological experiments, it is recommended to make further dilutions in aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[4] It is also possible to dissolve the crystalline solid directly in aqueous buffers, with a solubility of about 2.37 mg/ml in PBS (pH 7.2).[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Subject complains of a headache.	Headache is a reported side effect of BW 245C. [1]	Monitor the severity and duration of the headache. Consider dose adjustment in future cohorts if headaches are frequent or severe. Provide standard supportive care as per clinical protocol.
Subject experiences facial flushing, nasal stuffiness, or abdominal discomfort.	These are known subjective side effects of BW 245C. [1]	Document the incidence and severity of these effects. Reassure the subject that these are known potential reactions. If symptoms are severe or persistent, consider medical intervention as outlined in the study protocol.
Increased heart rate or changes in ECG readings.	BW 245C can cause a significant increase in heart rate and a shorter pre-ejection period. [1]	Continuous cardiovascular monitoring is crucial. Any significant deviation from baseline or pre-defined safety limits should trigger a pre-planned response, which may include dose reduction or discontinuation and appropriate medical management.
Unexpected effects on platelet aggregation.	The effect of BW 245C on platelet aggregation may vary depending on the route of administration and dosage. [1] [3]	Ensure consistent and validated methods for assessing platelet function. Correlate findings with the specific experimental protocol (oral vs. intravenous administration) and dosage.
Variability in subject response.	Individual differences in metabolism and receptor	Standardize dosing and administration procedures

sensitivity can lead to varied responses.

meticulously. Collect pharmacokinetic and pharmacodynamic data to investigate sources of variability.

Data on Side Effects

The following table summarizes the side effects observed in a human study involving the oral administration of 150 micrograms of BW 245C every six hours for five days.[\[1\]](#)

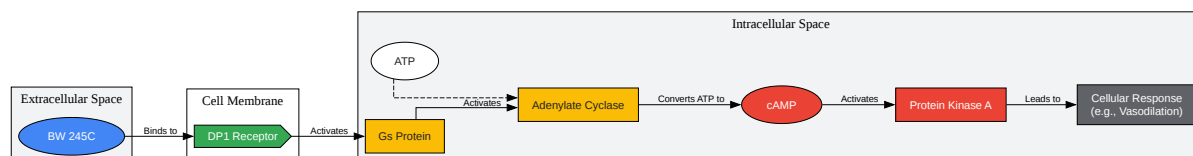
Side Effect	Observation	Statistical Significance (vs. Placebo)
Headache	Higher headache scores on days 3 and 5. [1]	$p < 0.05$ [1]
Facial Flushing	More frequent than with placebo. [1]	Not specified.
Nasal Stuffiness	More frequent than with placebo. [1]	Not specified.
Abdominal Discomfort	More frequent than with placebo. [1]	Not specified.
Heart Rate	Significantly higher at 1 hour after dosing each day. [1]	$p < 0.05$ [1]
Pre-ejection Period	Significantly shorter at 1 hour after dosing each day. [1]	$p < 0.05$ [1]
Blood Pressure	Lying and standing systolic and diastolic pressures were similar to placebo. [1]	Not significant.
Platelet Aggregation	Responses to ADP were not significantly different from placebo. [1]	Not significant.

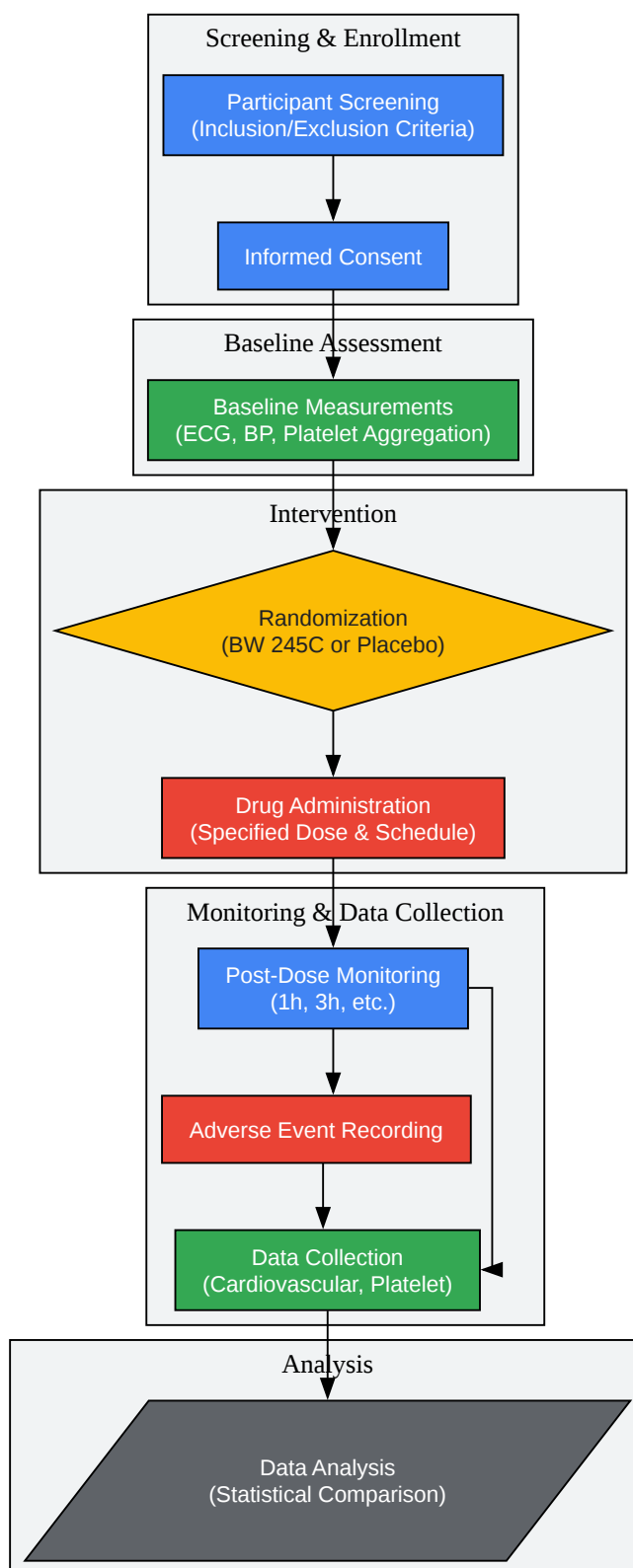
Experimental Protocols

Clinical Study of Repeated Oral Dosing of BW 245C^[1]

- Study Design: A double-blind, randomized, balanced crossover study.
- Participants: Six healthy male volunteers.
- Treatment: Participants received either 150 micrograms of BW 245C or a placebo every six hours for five days.
- Washout Period: A seven-day interval between treatments.
- Measurements: Assessments were conducted before and at 1 and 3 hours after the first dose on days 1, 3, and 5.
- Parameters Measured:
 - Subjective effects: Headache, facial flushing, nasal stuffiness, abdominal discomfort.
 - Cardiovascular parameters: Heart rate (from ECG and radial pulse), blood pressure (lying and standing), systolic time intervals (pre-ejection period, left ventricular ejection time index), and ECG (PR interval, QRS duration, T wave height).
 - Platelet function: Platelet aggregation responses to ADP.

Visualizations





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